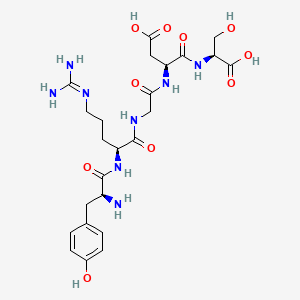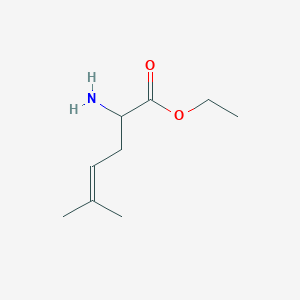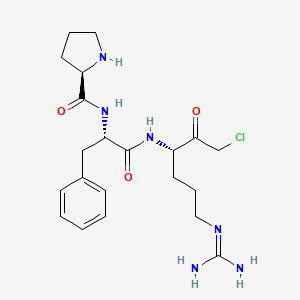
H-D-Pro-Phe-Arg-chloromethylketone
Descripción general
Descripción
H-D-Pro-Phe-Arg-chloromethylketone, also known as PPACK or D-PFR-CMK, is a synthetic compound with the molecular formula C21H31ClN6O3 . It is a highly effective irreversible inhibitor of thrombin and gingipain R . It is also known to inhibit coagulation factor XII and plasma kallikrein .
Molecular Structure Analysis
The molecular structure of H-D-Pro-Phe-Arg-chloromethylketone is represented by the sum formula C21H31ClN6O3 . The molecular weight of the compound is 450.97 . A detailed analysis of the molecular structure can be found in a study that presents the refined 1.9-Å X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin .Physical And Chemical Properties Analysis
The physical and chemical properties of H-D-Pro-Phe-Arg-chloromethylketone include its molecular weight (450.97), sum formula (C21H31ClN6O3), and storage temperature (< -15°C) . The compound is synthetic .Aplicaciones Científicas De Investigación
Inhibition of Serine Proteases
“H-D-Pro-Phe-Arg-chloromethylketone” is part of the tri-peptide chloromethylketone family, which is extensively used for the irreversible inhibition of various serine proteases. This application is crucial in research involving the regulation and manipulation of protease activity .
2. Coagulation Factor XII and Plasma Kallikrein Inhibition This compound acts as an inhibitor of coagulation factor XII and plasma kallikrein, playing a significant role in thrombosis and inflammation research. It helps in understanding the pathways and potential therapeutic targets for these conditions .
Structural Proteomics
The compound is used in H/D exchange mass spectrometry to protect active site loops and decrease exchange in regions of proteins distant from the active site. This application is vital for structural proteomics, providing insights into protein folding and function .
Activity-Based Probes
In the field of enzyme kinetics and activity-based protein profiling, “H-D-Pro-Phe-Arg-chloromethylketone” serves as a probe to study protease activities using fluorogenic substrates .
Chromatography and Mass Spectrometry
The compound is also used in chromatography and mass spectrometry applications to enhance the efficiency and effectiveness of sample manipulation during analysis .
Fibrin Stability Research
It has been used in thermal shift assays to investigate the stability of fibrin when inhibited thrombin (PPACK-thrombin) is loaded onto it. This research can lead to a better understanding of blood clotting mechanisms and disorders .
Propiedades
IUPAC Name |
(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCRRLVJBLDSLL-BBWFWOEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440219 | |
| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Pro-Phe-Arg-chloromethylketone | |
CAS RN |
88546-74-1 | |
| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?
A1: H-D-Pro-Phe-Arg-chloromethylketone acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, H-D-Pro-Phe-Arg-chloromethylketone effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []
Q2: What is the significance of the research findings on H-D-Pro-Phe-Arg-chloromethylketone in Salmonella infection?
A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with H-D-Pro-Phe-Arg-chloromethylketone effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



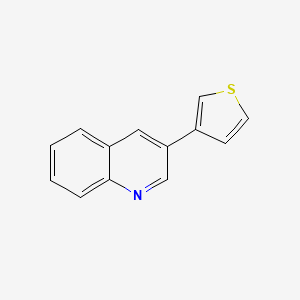
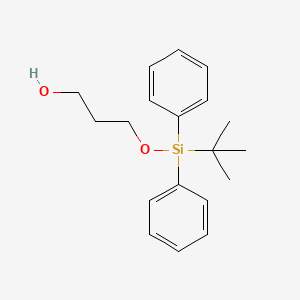
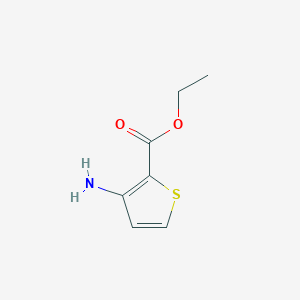
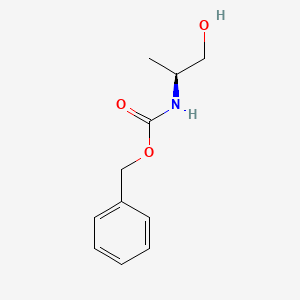
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
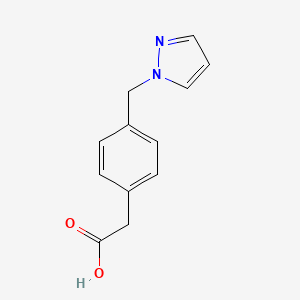

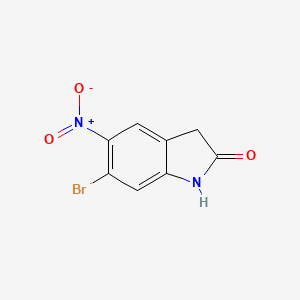

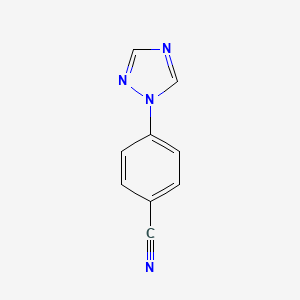
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)
